![molecular formula C33H27N3O2S2 B12574494 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine CAS No. 303163-26-0](/img/structure/B12574494.png)
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various aromatic substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. Subsequent steps include the introduction of the methanesulfonyl and methylphenyl groups via electrophilic aromatic substitution reactions. The final step involves the coupling of the thiazole derivative with a naphthalen-2-ylmethylamine under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings may facilitate binding to these targets, while the aromatic substituents can enhance the compound’s stability and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methanesulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Benzyl group compounds: Similar in structure due to the presence of aromatic rings and functional groups.
Uniqueness
4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine is unique due to its combination of a thiazole ring, a pyridine ring, and multiple aromatic substituents, which confer specific chemical and biological properties not found in simpler analogs.
属性
CAS 编号 |
303163-26-0 |
|---|---|
分子式 |
C33H27N3O2S2 |
分子量 |
561.7 g/mol |
IUPAC 名称 |
4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]-N-(naphthalen-2-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C33H27N3O2S2/c1-22-6-5-9-27(18-22)31-32(39-33(36-31)25-12-14-29(15-13-25)40(2,37)38)28-16-17-34-30(20-28)35-21-23-10-11-24-7-3-4-8-26(24)19-23/h3-20H,21H2,1-2H3,(H,34,35) |
InChI 键 |
PYHXUGLTXSLVEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC6=CC=CC=C6C=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
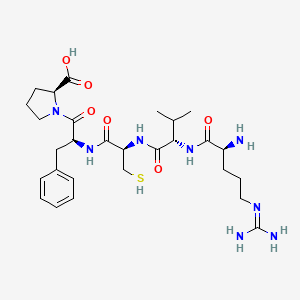
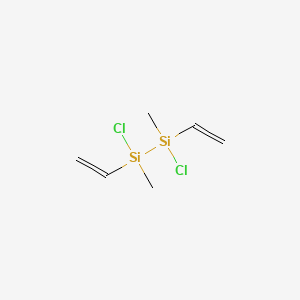

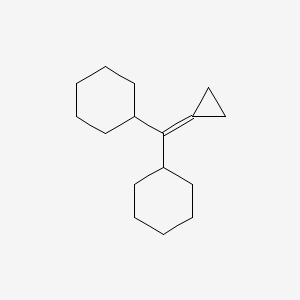
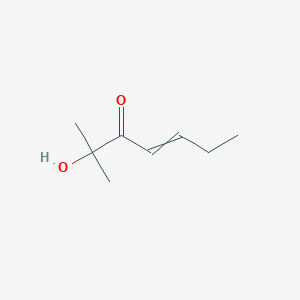
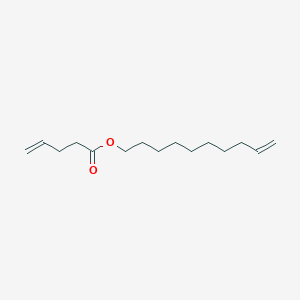
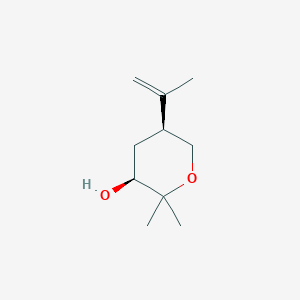
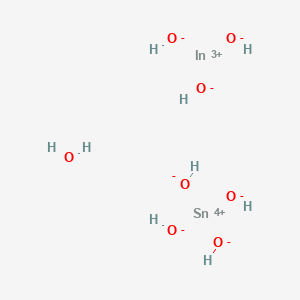
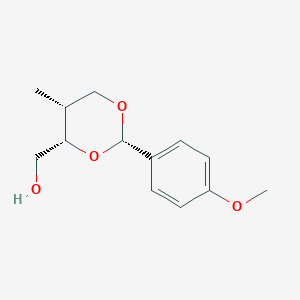
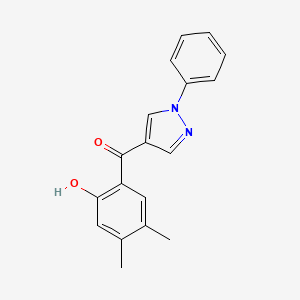
![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)
